molecular formula C12H12N2O2S2 B3036223 (E)-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339018-63-2

(E)-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)ethenesulfonamide

Cat. No. B3036223
CAS RN: 339018-63-2
M. Wt: 280.4 g/mol
InChI Key: DTHOSTLIGZSUKQ-WEVVVXLNSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Chemical Reactions Analysis

Pyridine and thiophene derivatives are known to participate in various chemical reactions. For instance, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been reported to be a highly active catalyst for direct amidation between carboxylic acids and amines .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of pyridine and thiophene derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

The future directions in the research of pyridine and thiophene derivatives could involve the design and synthesis of new compounds with improved pharmacological activity, the exploration of their potential applications in various fields such as medicinal chemistry and material science, and the investigation of their mechanisms of action .

properties

IUPAC Name

(E)-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-18(16,14-10-12-2-1-8-17-12)9-5-11-3-6-13-7-4-11/h1-9,14H,10H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOSTLIGZSUKQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNS(=O)(=O)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)ethenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(E)-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)ethenesulfonamide

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